
DiZPK
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
DiZPK wird durch eine Reihe von chemischen Reaktionen synthetisiert, beginnend mit Pyrrolysin. Die Synthese beinhaltet die Einführung einer Diazirin-Einheit in die Pyrrolysin-Struktur . Die Reaktionsbedingungen umfassen typischerweise die Verwendung spezifischer Reagenzien und Katalysatoren, um die Einführung der Diazirin-Gruppe zu erleichtern .
Industrielle Produktionsverfahren
Der Produktionsprozess beinhaltet wahrscheinlich Standardtechniken der organischen Synthese und Reinigungsmethoden, um eine hohe Reinheit und Qualität zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
DiZPK unterliegt Photovernetzungsreaktionen bei Bestrahlung mit ultraviolettem (UV-)Licht . Die Diazirin-Einheit in this compound erzeugt reaktive Carbene, wenn sie durch UV-Licht aktiviert wird, die dann kovalente Bindungen mit benachbarten Aminosäureseitenketten und Peptidgerüsten bilden .
Häufige Reagenzien und Bedingungen
Das wichtigste Reagenz für die Photovernetzungsreaktion von this compound ist UV-Licht. Die Reaktion wird typischerweise in wässrigen Lösungen oder in lebenden Zellen unter kontrollierten Bedingungen durchgeführt, um eine effiziente Vernetzung zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die durch Photovernetzungsreaktionen von this compound gebildet werden, sind kovalent gebundene Proteinkomplexe. Diese Komplexe können mit Techniken wie Massenspektrometrie und Western Blotting analysiert werden, um interagierende Proteine zu identifizieren und ihre Interaktionen zu untersuchen .
Wissenschaftliche Forschungsanwendungen
Key Applications of DiZPK
-
Protein-Protein Interaction Studies
- This compound has been utilized to investigate transient protein-protein interactions within living cells. For instance, a study demonstrated its effectiveness in capturing interactions between fatty acid synthase and protrudin in HeLa cells, revealing new insights into cellular protrusion mechanisms .
- Mapping Protein Interfaces
- Development of Cleavable Analogues
- Genetic Code Expansion
- Applications in Drug Discovery
Table 1: Summary of this compound Applications
Table 2: Case Studies Involving this compound
Case Studies
- Protrudin and Fatty Acid Synthase Interaction
- Cleavable Photocrosslinkers Development
Wirkmechanismus
DiZPK exerts its effects through a photocrosslinking mechanism. Upon exposure to UV light, the diazirine moiety in this compound generates reactive carbenes that form covalent bonds with nearby proteins . This covalent bonding captures protein-protein interactions, allowing researchers to study these interactions in detail . The molecular targets of this compound are primarily the amino acid side chains and peptide backbones of proteins .
Vergleich Mit ähnlichen Verbindungen
DiZPK ist einzigartig unter den Photovernetzern aufgrund seiner strukturellen Ähnlichkeit mit Pyrrolysin und seiner Fähigkeit, genetisch in Proteine eingebaut zu werden . Ähnliche Verbindungen umfassen:
DiZSeK: Ein weiteres diazirinhaltiges Pyrrolysin-Analogon, das für die Photovernetzung verwendet wird.
DiZHSeC: Eine verwandte Verbindung mit ähnlichen Photovernetzungseigenschaften.
This compound zeichnet sich durch seine hohe Effizienz bei der Erfassung von Protein-Protein-Interaktionen und seine Kompatibilität mit lebenden Zellen aus .
Biologische Aktivität
DiZPK (3-(3-methyl-3H-diazirin-3-yl)-propamino-carbonyl-Nε-l-lysine) is a genetically encoded photocrosslinker that has garnered attention for its ability to facilitate the study of protein-protein interactions (PPIs) in living systems. The compound's unique properties allow researchers to capture transient interactions within a physiological context, making it a valuable tool in molecular biology and biochemistry.
This compound contains a diazirine group, which is crucial for its photocrosslinking ability. Upon exposure to UV light, the diazirine group undergoes a rearrangement that leads to the formation of a reactive carbene, enabling it to covalently bond with nearby proteins. This mechanism allows for the identification of low-affinity interactions that are often difficult to study using traditional biochemical methods .
Applications in Protein-Protein Interaction Studies
This compound has been effectively utilized in various studies to elucidate PPIs. Here are some key findings from recent research:
- Incorporation Efficiency : In mammalian cells, this compound has shown high incorporation efficiency when used with an amber suppressor tRNA system. For instance, in HEK293T cells, the presence of this compound led to successful expression of green fluorescent protein (GFP) at specific sites, confirming its utility in genetic code expansion strategies .
- Capture of Protein Interactors : this compound has been employed to capture proteins interacting with protrudin, a protein involved in cellular protrusion. By incorporating this compound into protrudin at specific sites, researchers were able to identify several interacting partners through co-immunoprecipitation techniques .
Study 1: Protrudin Interactions
In a study investigating protrudin's role in cellular dynamics, this compound was incorporated into protrudin at position E52. The results indicated that the incorporation did not alter protrudin's distribution or function within HeLa cells. Both wild-type and this compound-modified protrudin induced similar cellular protrusions, demonstrating that this compound can be used without disrupting native protein functions .
Study 2: HdeA Protein Interactions
Another significant application of this compound was in mapping the interactome of HdeA, an acid stress chaperone in E. coli. The study utilized this compound to identify client proteins interacting with HdeA under acidic conditions. The results highlighted the effectiveness of this compound in capturing specific protein interactions that were previously challenging due to non-specific binding issues .
Comparative Analysis of Photocrosslinkers
The following table summarizes key characteristics of different photocrosslinkers including this compound:
Photocrosslinker | Type | Key Features | Applications |
---|---|---|---|
This compound | Genetically encoded | High efficiency, stable under physiological conditions | Protein-protein interaction studies |
DiZHSeC | Genetically encoded | Cleavable upon oxidative treatment | Target identification and separation |
9AAzNeuAc | Metabolically incorporated | Specific for glycan interactions | Mapping glycan-protein interactions |
Q & A
Basic Research Questions
Q. What is the primary mechanism of DiZPK in identifying protein-protein interactions (PPIs)?
this compound functions as a photocrosslinker by incorporating a diazirine group, which forms covalent bonds with proximal proteins upon UV irradiation (365 nm). This enables the capture of transient or weak PPIs in live prokaryotic and eukaryotic cells. Its structural similarity to pyrrolysine allows site-specific integration into proteins via genetic codon expansion technology, using engineered pyrrolysyl-tRNA synthetase (PylRS) and tRNA pairs .
Q. How should this compound be stored and prepared for cell-based experiments?
- Storage : Powder at -20°C for up to 3 years; dissolved in solvent (e.g., DMSO or water) at -80°C for 1 year.
- Solubility : 5 mg/mL in H₂O (17.52 mM) or 4.5 mg/mL in DMSO (15.77 mM).
- Experimental note : Optimize expression in minimal media (e.g., MOPS-glucose/arabinose) for higher protein yield, as LB medium may suppress expression of this compound-containing mutants .
Q. What are the key controls required for this compound-based crosslinking experiments?
- Negative controls : Use cells without UV irradiation or lacking the engineered tRNA/synthetase system to rule out non-specific binding.
- Competition assays : Co-incubate with excess pyrrolysine to verify specificity.
- Mass spectrometry validation : Compare crosslinked peptide profiles with non-crosslinked samples to identify interaction interfaces .
Advanced Research Questions
Q. How can researchers address non-specific protein adsorption in this compound-based studies?
Non-specific interactions arise from traditional affinity purification methods. To mitigate this:
- Use second-generation cleavable probes (e.g., DiZSEK), which separate bait proteins from crosslinked complexes via chemical cleavage, reducing background noise .
- Combine with crosslinking mass spectrometry (XL-MS) to distinguish direct interactions from indirect associations .
Q. What strategies optimize this compound incorporation efficiency in eukaryotic systems?
- Codon optimization : Adjust tRNA expression levels to match host-cell translation machinery.
- Media composition : Use minimal media (e.g., MOPS-based) instead of rich media (e.g., LB) to enhance protein yield .
- Temporal control : Induce this compound incorporation during mid-log phase to balance cell viability and crosslinking efficiency .
Q. How can this compound be integrated with lentiviral vector engineering for in vivo studies?
this compound enables site-specific labeling of viral envelope proteins (e.g., VSV-G) for tracking host-pathogen interactions. Methodological steps:
- Co-express engineered PylRS/tRNA pairs in HEK 293T cells during lentiviral production.
- Perform UV crosslinking post-infection to capture viral entry mechanisms.
- Validate using immunoprecipitation and thrombin cleavage assays .
Q. Methodological Challenges and Solutions
Q. Why do this compound-derived crosslinked peptides pose challenges in mass spectrometry analysis?
Traditional proteomic pipelines struggle with:
- Low abundance : Crosslinked peptides are rare compared to non-crosslinked fragments.
- Complex fragmentation patterns : Diazirine-modified residues complicate spectral interpretation. Solutions :
- Enrich crosslinked peptides using size-exclusion chromatography.
- Apply specialized software (e.g., pLink2) for diazirine-specific spectral matching .
Q. How does this compound compare to alternative crosslinkers like formaldehyde or DSS?
Q. Experimental Design Considerations
Q. What statistical approaches are recommended for analyzing this compound-derived interaction networks?
- Network clustering : Use tools like Cytoscape to identify highly interconnected protein modules.
- Enrichment analysis : Apply DAVID or STRING to highlight overrepresented biological pathways.
- False-discovery rate (FDR) control : Implement MaxQuant’s decoy database strategy for XL-MS data .
Q. How can researchers validate this compound-identified PPIs in a physiological context?
Eigenschaften
IUPAC Name |
(2S)-2-amino-6-[3-(3-methyldiazirin-3-yl)propylcarbamoylamino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N5O3/c1-12(16-17-12)6-4-8-15-11(20)14-7-3-2-5-9(13)10(18)19/h9H,2-8,13H2,1H3,(H,18,19)(H2,14,15,20)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUIFRMUMYTGAV-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCCNC(=O)NCCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N=N1)CCCNC(=O)NCCCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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